Secaubryenol

Overview

Description

Secaubryenol is a natural product found in Gardenia sootepensis, Gardenia obtusifolia, and other organisms with data available.

Scientific Research Applications

Cytotoxic Properties : Secaubryenol, isolated from the exudate of Gardenia tubifera, has been evaluated for its cytotoxicity against human tumor cell lines. Studies have demonstrated its in vitro cytotoxic activity, notably against four human solid tumor cell lines (Nuanyai, Sasazawa, Vilaivan, & Pudhom, 2010; Grougnet, Magiatis, Mitaku, Loizou, Moutsatsou, Terzis, Cabalion, Tillequin, & Michel, 2006; Nuanyai, Sappapan, Vilaivan, & Pudhom, 2011) (Nuanyai et al., 2010) (Grougnet et al., 2006) (Nuanyai et al., 2011).

Cardio-Protective Effects : Research suggests that this compound may have higher cardio-protective effects than free hydroxytyrosol, a major phenolic compound in virgin olive oil. This indicates its potential application in cardiovascular health (Catalán, Rubió, López de las Hazas, Herrero, Nadal, Canela, Pedret, Motilva, & Solà, 2016) (Catalán et al., 2016).

Mechanism of Action

Target of Action

Secaubryenol exhibits an IC50 value over 100 µM against various tumor cell lines, including MCF-7 (breast cancer cells, ER (estrogen receptor) positive), MDA (breast cancer cells, ER negative), PC-3 (prostate cancer cells), and HeLa (cervical cancer cells) . This suggests that this compound may interact with these cell lines, potentially targeting the estrogen receptors (ERs) present in them .

Mode of Action

Given its interaction with various tumor cell lines, it is possible that this compound may bind to the estrogen receptors (ers) present in these cells . This binding could potentially lead to changes in the cellular processes, affecting the growth and proliferation of these cells .

Biochemical Pathways

Considering its potential interaction with estrogen receptors (ers), it is plausible that this compound may influence the signaling pathways associated with these receptors .

Result of Action

It exhibits an IC50 value over 100 µM against various tumor cell lines , suggesting that it may have a potential role in influencing the growth and proliferation of these cells.

Properties

IUPAC Name |

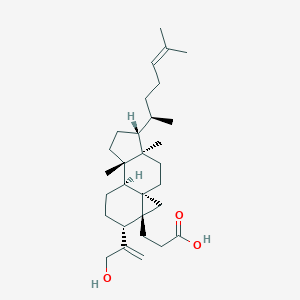

3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(2R)-6-methylhept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-20(2)8-7-9-21(3)23-12-14-28(6)25-11-10-24(22(4)18-31)29(15-13-26(32)33)19-30(25,29)17-16-27(23,28)5/h8,21,23-25,31H,4,7,9-19H2,1-3,5-6H3,(H,32,33)/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCYFLMAPFEZKC-RISGNIHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Secaubryenol and where is it found?

A1: this compound is a naturally occurring 3,4-seco-cycloartane triterpene. It was first isolated from the exudate of Gardenia aubryi [, ], a plant species traditionally used in some cultures for medicinal purposes. It has also been identified in the fruits of Gardenia latifolia through LC-MS/MS analysis [].

Q2: What are the known biological activities of this compound?

A2: this compound, along with other isolated 3,4-seco-cycloartanes, has demonstrated cytotoxic activity against a panel of human tumor cell lines in in vitro studies [, ]. Notably, this compound displayed activity against four human solid tumor cell lines []. This suggests potential for further investigation into its anti-cancer properties.

Q3: What is the structure of this compound?

A3: While the provided abstracts do not describe the full spectroscopic data for this compound, they mention that its structure was elucidated using mass spectrometry and NMR experiments []. The structure is characterized by its unique 3,4-seco-cycloartane skeleton, which differs from typical cycloartanes by a cleavage between the C3 and C4 positions.

Q4: Are there any known derivatives or structural analogs of this compound?

A4: Yes, several structural analogs of this compound have been identified, particularly other 3,4-seco-cycloartanes. For example, Gardenoins A-D, isolated from Gardenia tubifera, share the core structure of this compound but possess different substituents []. Additionally, Secaubrytriol and Secaubryolide, found alongside this compound in Gardenia aubryi, are closely related derivatives []. Further research on these analogs could provide valuable insights into structure-activity relationships and potentially lead to the identification of more potent or selective compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)